

Application Notes: N-(9-Acridinyl)maleimide (NAM) Labeling for Flow Cytometry

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Compound of Interest

Compound Name: *N*-(9-Acridinyl)maleimide

Cat. No.: B023607

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Audience: Researchers, scientists, and drug development professionals.

Introduction

N-(9-Acridinyl)maleimide (NAM) is a thiol-reactive fluorescent probe.^{[1][2][3][4]} By itself, NAM is essentially non-fluorescent. However, upon reaction with thiol groups (-SH), such as those in cysteine residues of proteins or in the antioxidant glutathione (GSH), it forms a stable, highly fluorescent thioether adduct that exhibits strong blue fluorescence.^{[1][2][3][4]} This property makes NAM a valuable tool for quantifying cellular thiols, a key indicator of the cellular redox state, using flow cytometry.

The cellular thiol pool, primarily composed of glutathione, is a crucial component of the cellular defense system against reactive oxygen species (ROS).^[5] Alterations in cellular thiol levels are associated with various physiological and pathological processes, including oxidative stress, apoptosis, and drug resistance. Therefore, monitoring these changes provides critical insights in various research fields, from fundamental cell biology to drug development.^[6]

Principle of the Assay

The assay is based on the specific and rapid reaction between the maleimide group of NAM and the sulfhydryl group of thiols.^[7] This Michael addition reaction occurs at neutral pH and results in the formation of a stable, covalent thioether bond. The acridinyl moiety of the resulting conjugate is responsible for the strong fluorescence emission, allowing for sensitive detection.

Because NAM is cell-permeable, it can be used to label intracellular thiols in viable cells. The intensity of the fluorescence signal, as measured by a flow cytometer, is directly proportional to the amount of accessible thiols within the cell.

Data Presentation

Table 1: Physicochemical and Spectroscopic Properties of **N-(9-Acridinyl)maleimide**

Property	Value	Reference
Molecular Formula	C ₁₇ H ₁₀ N ₂ O ₂	[1]
Molecular Weight	274.28 g/mol	[3]
Excitation Wavelength (Ex)	< 380 nm (Ultraviolet)	[2]
Emission Wavelength (Em)	451-495 nm (Blue)	[2]
Solvent for Stock Solution	DMSO	[3]
Storage Conditions	Powder: -20°C (3 years), 4°C (2 years); In Solvent: -80°C (6 months)	[1][3]

Table 2: Recommended Protocol Parameters

Parameter	Recommendation	Notes
Cell Type	Suspension or adherent mammalian cells	Protocol may need optimization for different cell types.
Cell Density	1 x 10 ⁶ cells/mL	Adjust as necessary for optimal staining.
NAM Stock Solution	1-10 mM in DMSO	Prepare fresh or store aliquots at -80°C, protected from light. [3]
NAM Working Concentration	1-20 µM	Optimal concentration should be determined empirically.
Incubation Time	10-30 minutes	Longer times may increase background fluorescence. [8]
Incubation Temperature	20-37°C	Reaction is faster at higher temperatures.
Staining Buffer	Phosphate-Buffered Saline (PBS), pH 7.0-7.5	Avoid buffers containing thiols (e.g., DTT, β-mercaptoethanol). [7]

Experimental Protocols

4.1. Reagent Preparation

- NAM Stock Solution (10 mM):
 - Allow the NAM vial to equilibrate to room temperature before opening.
 - Dissolve 2.74 mg of NAM in 1 mL of anhydrous DMSO.[\[3\]](#)
 - Vortex thoroughly to ensure complete dissolution. Warming to 60°C may be required.[\[3\]](#)
 - Aliquot into smaller volumes to avoid repeated freeze-thaw cycles and store at -80°C, protected from light.[\[2\]](#)

- Staining Buffer:
 - Use sterile Phosphate-Buffered Saline (PBS) at pH 7.2-7.4. Ensure the buffer is degassed to minimize oxidation of thiols.[\[7\]](#)

4.2. Cell Staining Protocol

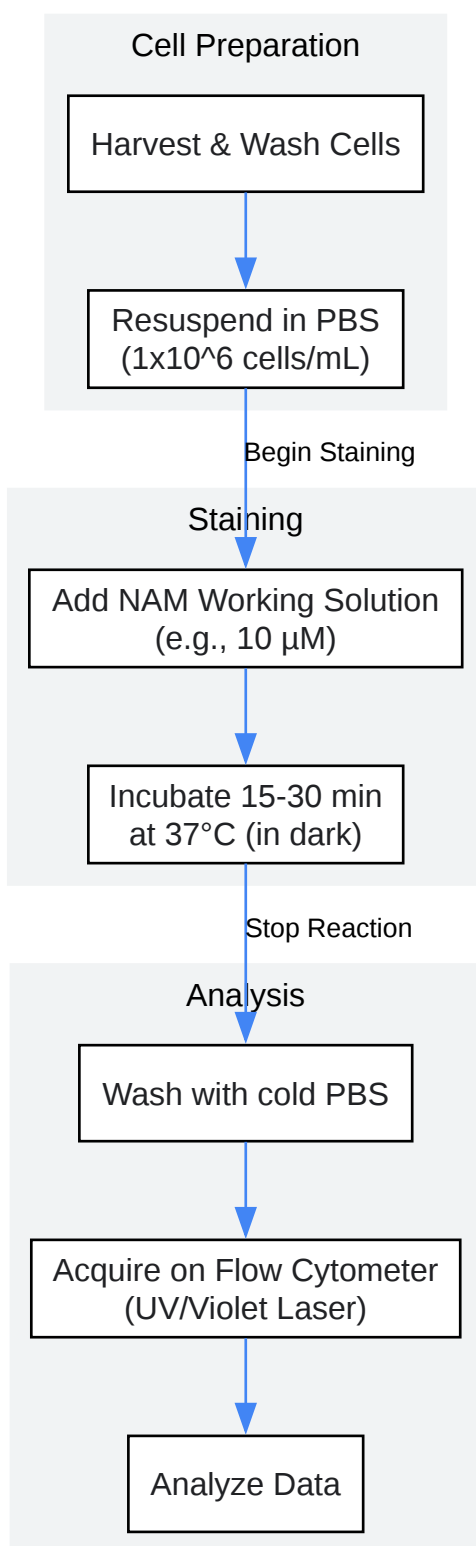
- Cell Preparation:
 - Harvest cells and wash them once with 1X PBS.
 - Resuspend the cell pellet in pre-warmed PBS at a concentration of 1×10^6 cells/mL.
- Controls:
 - Unstained Control: A sample of cells without any fluorescent label to set the baseline fluorescence (autofluorescence).
 - Negative Control (Thiol Depletion): Treat cells with a thiol-alkylating agent like N-ethylmaleimide (NEM) (e.g., 100 μ M for 30 minutes) prior to NAM staining.[\[5\]](#)[\[9\]](#) This control helps to confirm the specificity of NAM for thiols.
- NAM Staining:
 - Add the desired amount of NAM stock solution to the cell suspension to achieve the final working concentration (e.g., start with 5-10 μ M).
 - Immediately vortex the tube gently to ensure even distribution of the dye.
 - Incubate the cells for 15-30 minutes at 37°C, protected from light.
- Wash and Resuspend:
 - Following incubation, add 2-3 mL of cold PBS to the cell suspension.
 - Centrifuge at 300-400 x g for 5 minutes at 4°C.

- Discard the supernatant and gently resuspend the cell pellet in 0.5 mL of cold PBS for flow cytometry analysis.
- Keep cells on ice and protected from light until analysis.

4.3. Flow Cytometry Analysis

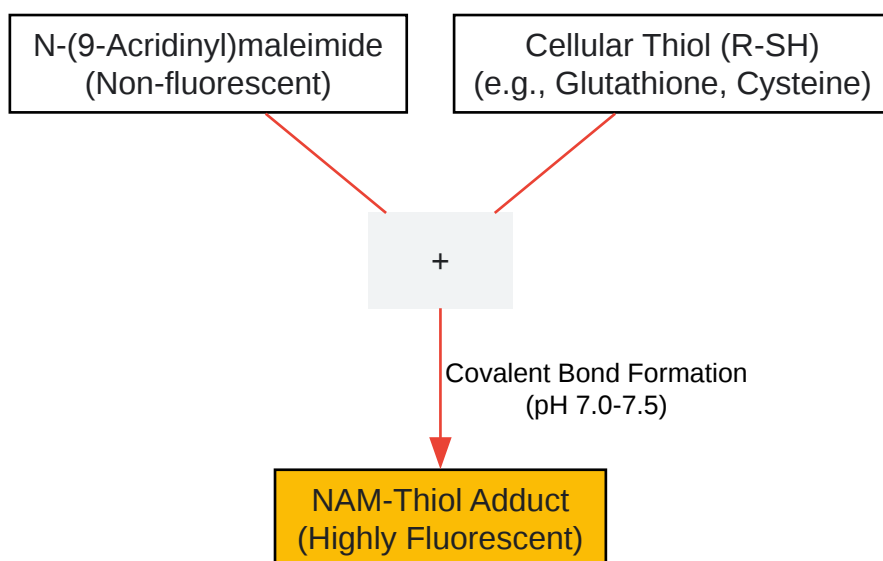
- Instrument Setup:
 - Use a flow cytometer equipped with a UV or violet laser for excitation (e.g., 355 nm, 375 nm, or 405 nm).^[5]
 - Collect the emission signal using a blue filter (e.g., 450/50 nm bandpass filter).
 - Set the forward scatter (FSC) and side scatter (SSC) parameters to gate on the cell population of interest and exclude debris.
- Data Acquisition:
 - Use the unstained control to adjust the voltage settings for the fluorescence channel so that the autofluorescence is on scale, typically within the first log decade.
 - Acquire data for all samples, collecting a sufficient number of events (e.g., 10,000-20,000 events) for each sample within the main cell gate.

Mandatory Visualizations



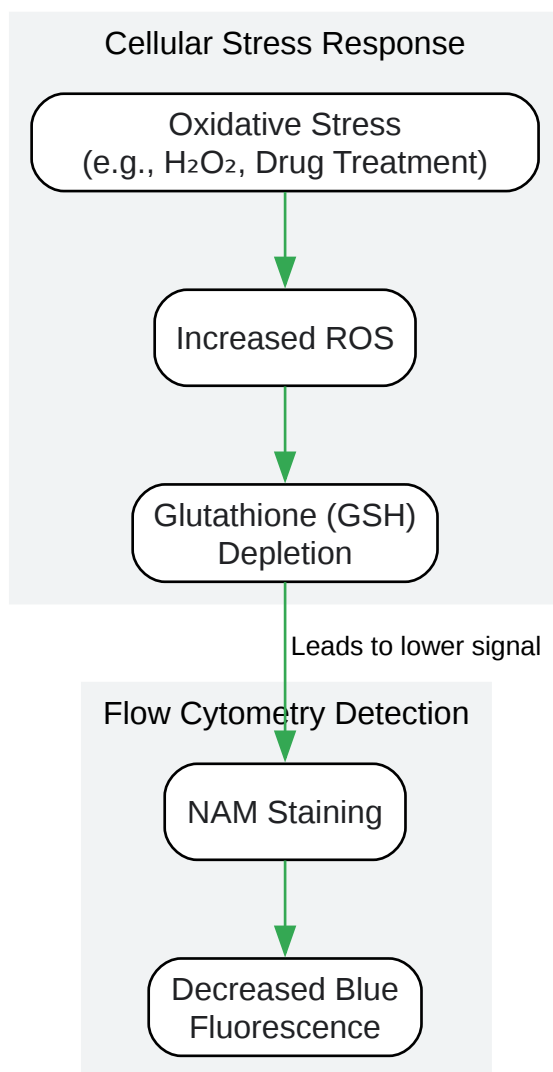
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Caption: Experimental workflow for labeling cellular thiols with NAM.



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Caption: Reaction of NAM with a cellular thiol to form a fluorescent adduct.



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Caption: Pathway showing oxidative stress leading to thiol depletion, detectable by NAM.

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